molecular formula C6H8BrClN2O2S B2462346 3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride CAS No. 1946812-54-9

3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride

Cat. No. B2462346
CAS RN: 1946812-54-9
M. Wt: 287.56
InChI Key: NQLCOWRWEBOBOF-UHFFFAOYSA-N
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Description

3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride is a chemical compound. Pyrazoles, like many other five-membered heterocyclic compounds, have been applied very often in pharmacology and medicine because of their various activities, such as anti-bacterial, antiviral, anticarcinogenic, antioxidant, and selective enzyme inhibitory activities . They play very important roles in the agrochemical area and many of them have been widely used due to their insecticidal, fungicidal, and herbicidal activities .


Synthesis Analysis

The synthesis of pyrazole derivatives involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . Polyurethanes could be prepared conveniently after blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) .


Molecular Structure Analysis

Molecular structure analysis of 3-Bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride can be performed using a structural formula editor and a 3D model viewer . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .


Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported .

Scientific Research Applications

Synthesis Applications

  • Regioselective Synthesis : A study by Leng and Qin (2018) details the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, for regioselective synthesis of 5-sulfonylfluoro isoxazoles, demonstrating potential applications in the synthesis of functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
  • Pyrazole-4-Sulfonyl Chlorides Synthesis : Sokolyuk et al. (2015) presented a method for synthesizing diverse pyrazole-containing sulfonyl chlorides, highlighting its efficacy for multi-gram synthesis and applicability in creating novel compounds (Sokolyuk et al., 2015).

Medicinal Chemistry

  • Synthesis of Heterocyclic Sulfonamides : Tucker, Chenard, and Young (2015) developed a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating its utility in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Antimicrobial Applications

  • Antimicrobial Activity : A study by El‐Emary, Al-muaikel, and Moustafa (2002) on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole indicates potential applications of these compounds in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Chemical Stability and Reactivity

  • Stability and Reactivity Analysis : The study of pyrazole chemistry by Heinisch, Holzer, and Pock (1990) provides insights into the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, which is useful for understanding the chemical stability and reactivity of similar compounds (Heinisch, Holzer, & Pock, 1990).

Novel Compound Synthesis

  • Novel Compound Synthesis : Research by Niu Wen-bo (2011) on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in new insecticides, showcases the application in synthesizing novel compounds (Niu Wen-bo, 2011).

properties

IUPAC Name

3-bromo-1-propan-2-ylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2O2S/c1-4(2)10-3-5(6(7)9-10)13(8,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLCOWRWEBOBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-isopropyl-1h-pyrazole-4-sulfonyl chloride

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